Cas no 91715-47-8 (Benzo[b]thiophene, 5,6-dimethoxy-)

Benzo[b]thiophene, 5,6-dimethoxy- structure
91715-47-8 structure
Product Name:Benzo[b]thiophene, 5,6-dimethoxy-
CAS 번호:91715-47-8
MF:C10H10O2S
메가와트:194.250201702118
MDL:MFCD00981875
CID:786716
PubChem ID:3551059
Update Time:2024-10-26

Benzo[b]thiophene, 5,6-dimethoxy- 화학적 및 물리적 성질

이름 및 식별자

    • Benzo[b]thiophene, 5,6-dimethoxy-
    • 5,6-Dimethoxybenzo[b]thiophene
    • 5,6-DIMETHOXY-1-BENZOTHIOPHENE
    • 5,6-Dimethoxybenzo[b]thiophene (ACI)
    • 5,6-dimethoxybenzothiophene
    • SCHEMBL3480255
    • AKOS027383951
    • AS-77497
    • DTXSID90393559
    • DA-00967
    • D97500
    • 91715-47-8
    • MFCD00981875
    • KLQSAAONLQIKDE-UHFFFAOYSA-N
    • MDL: MFCD00981875
    • 인치: 1S/C10H10O2S/c1-11-8-5-7-3-4-13-10(7)6-9(8)12-2/h3-6H,1-2H3
    • InChIKey: KLQSAAONLQIKDE-UHFFFAOYSA-N
    • 미소: O(C)C1C(OC)=CC2=C(SC=C2)C=1

계산된 속성

  • 정밀분자량: 194.04
  • 동위원소 질량: 194.04
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 174
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.9
  • 토폴로지 분자 극성 표면적: 46.7Ų

실험적 성질

  • 비등점: 295.6±20.0°C at 760 mmHg

Benzo[b]thiophene, 5,6-dimethoxy- 보안 정보

Benzo[b]thiophene, 5,6-dimethoxy- 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM336751-100mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 95%+
100mg
$120 2021-06-16
Chemenu
CM336751-250mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 95%+
250mg
$200 2021-06-16
Chemenu
CM336751-1g
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 95%+
1g
$467 2021-06-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FX466-200mg
Benzo[b]thiophene, 5,6-dimethoxy-
91715-47-8 97%
200mg
1101.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FX466-50mg
Benzo[b]thiophene, 5,6-dimethoxy-
91715-47-8 97%
50mg
478.0CNY 2021-07-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD490979-100mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
100mg
¥231.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD490979-250mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
250mg
¥454.0 2024-04-17
Ambeed
A638804-100mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
100mg
$94.0 2025-04-15
Ambeed
A638804-250mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
250mg
$173.0 2025-04-15
Ambeed
A638804-1g
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
1g
$489.0 2025-04-15

Benzo[b]thiophene, 5,6-dimethoxy- 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
참조
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

합성 방법 2

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
2.2 Reagents: Copper Solvents: Quinoline ;  8 h, reflux
참조
Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides
Karunakaran, Jayachandran; et al, ChemistrySelect, 2018, 3(32), 9409-9413

합성 방법 3

반응 조건
1.1 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
참조
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

합성 방법 4

반응 조건
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  60 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiourea Solvents: Ethanol ;  16 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt
2.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
2.4 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
참조
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

합성 방법 5

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ;  5 min, 150 °C
참조
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; et al, Angewandte Chemie, 2022, 61(35),

합성 방법 6

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Copper Solvents: Quinoline ;  8 h, reflux
참조
Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides
Karunakaran, Jayachandran; et al, ChemistrySelect, 2018, 3(32), 9409-9413

합성 방법 7

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  30 min, rt → 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ;  5 min, 150 °C
참조
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; et al, Angewandte Chemie, 2022, 61(35),

합성 방법 8

반응 조건
1.1 Reagents: Thiourea Solvents: Ethanol ;  16 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
1.4 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
참조
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

합성 방법 9

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  15 h, 60 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  30 min, rt → 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ;  5 min, 150 °C
참조
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; et al, Angewandte Chemie, 2022, 61(35),

Benzo[b]thiophene, 5,6-dimethoxy- Raw materials

Benzo[b]thiophene, 5,6-dimethoxy- Preparation Products

추천 공급업체
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.